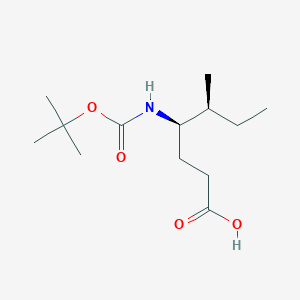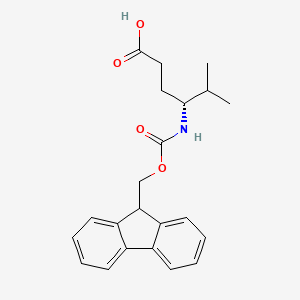
Potassium antimony tartrate hydrate
概要
説明
Potassium antimony tartrate hydrate, also known as Antimony potassium tartrate, is a compound that has been used in the treatment of schistosomiasis and leishmaniasis . It is also used in the textile industry to aid in binding certain dyes to fabrics . It is typically obtained as a hydrate .
Synthesis Analysis
Antimony potassium tartrate is prepared by treating a solution of potassium hydrogen tartrate and antimony trioxide . It can also be used as a standard during the quantification of Sb species present in the juices by HPLC . It may also be used in the preparation of novel Sb (III)-containing polyanions by reacting with trilacunary Keggin-type polyanions .Molecular Structure Analysis
The molecular formula of Potassium antimony tartrate hydrate is C8H4K2O12Sb2 · xH2O . The molecular weight is 613.83 (anhydrous basis) . The SMILES string representation is O.[K+].[K+].O=C1O[Sb-]23OC1C4O[Sb-]5(OC(C(O2)C(=O)O3)C(=O)O5)OC4=O .Chemical Reactions Analysis
Potassium antimony tartrate hydrate can be used to prepare Sb2O3, KSb3O5, K0.51SbIII0.67SbV2O6.26, and KSbO3 . Antimony trioxide (Sb2O3) was prepared by hydrothermal method, while potassium antimony oxides (KSbO3, K0.51SbIII0.67SbV2O6.26, and KSbO3) were obtained from the thermal decomposition of antimony potassium tartrate .Physical And Chemical Properties Analysis
Potassium antimony tartrate hydrate appears as a white crystalline powder . It has a density of 2.6 g/cm3 . It is soluble in water, with a solubility of 8.3 g/100 mL at 0 °C and 35.9 g/100 mL at 100 °C .科学的研究の応用
Quantification of Antimony Species in Juices
Potassium antimony tartrate hydrate can be used as a standard during the quantification of Sb species present in juices by High-Performance Liquid Chromatography (HPLC) . This allows for the accurate measurement of antimony concentrations in various types of juices.
Preparation of Novel Antimony-Containing Polyanions
This compound can also be used in the preparation of novel Sb (III)-containing polyanions . This is achieved by reacting Potassium antimony tartrate hydrate with trilacunary Keggin-type polyanions. These novel polyanions have potential applications in various fields of chemistry.
作用機序
Target of Action
Potassium antimony tartrate hydrate, also known as antimony potassium tartrate , is primarily targeted against certain parasites . It has been used as an antiparasitic agent, predominantly for treating infections caused by the parasite Leishmania . It was also used in the treatment of schistosomiasis .
Mode of Action
It is known to haveirritant emetic properties . This means it can induce vomiting, which may help in expelling the parasites from the body .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of the parasites it targets, disrupting their ability to survive and reproduce .
Pharmacokinetics
It is known to havelethal cardiac toxicity among other adverse effects .
Result of Action
The primary result of the action of potassium antimony tartrate hydrate is the reduction or elimination of the targeted parasites from the body . This can lead to the resolution of the symptoms associated with the parasitic infections it is used to treat .
Action Environment
The action of potassium antimony tartrate hydrate can be influenced by various environmental factors. For instance, it is known to be harmful if swallowed or inhaled, and toxic to aquatic organisms . Therefore, its use and disposal must be carefully managed to prevent environmental contamination . Furthermore, it is recommended to avoid dust formation and contact with skin and eyes, and to use personal protective equipment when handling this compound .
Safety and Hazards
将来の方向性
Potassium antimony tartrate hydrate may be used as a standard during the quantification of Sb species present in the juices by HPLC . It may also be used in the preparation of novel Sb (III)-containing polyanions by reacting with trilacunary Keggin-type polyanions . It could also be used to prepare antimony (Sb (III)) stock solution in deionized water .
特性
IUPAC Name |
potassium;antimony(3+);2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O6.K.H2O.Sb/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;1H2;/q;;+1;;+3/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSNFJFAWGMFS-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[Sb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KO13Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



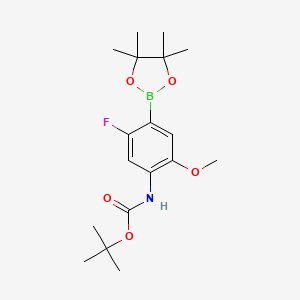
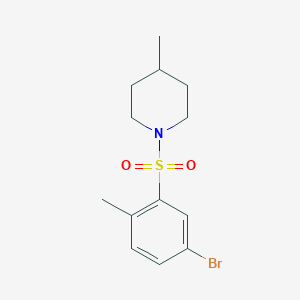
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B3260471.png)

![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)



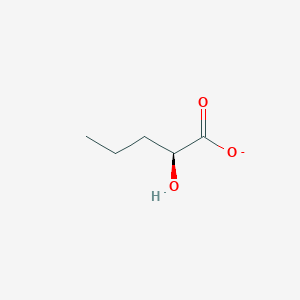

![4-[(4-Nitrophenyl)sulfanyl]benzoic acid](/img/structure/B3260539.png)
